![molecular formula C14H14N2O3S B4642892 N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B4642892.png)
N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide
Description
Synthesis Analysis
The synthesis of N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide and related compounds involves strategic reactions starting from amination and cyclization of epichlorohydrin in the presence of protective agents like benzaldehyde. This process is followed by reactions with N-substituted ethyl carbamate and glycidylacetamide in the presence of catalysts, leading to various N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamides with a total yield of 50%. The structures of the synthesized compounds are confirmed through IR, H NMR, and elementary analysis, indicating the effectiveness of this mild and available synthesis method (Yang Chao, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide has been elucidated using spectral analysis and X-ray crystallography. These methods have provided insights into the geometric parameters, NMR spectra, and optimization using computational methods like B3LYP/6-31G(d,p), which help in understanding the compound's structure and predicting natural charges at different atomic sites (Y. Mabkhot et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide derivatives includes engaging in various reactions to synthesize compounds with potential anticancer activity. One approach involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, demonstrating the versatility and potential of these compounds in creating biologically active molecules (V. Horishny et al., 2021).
Physical Properties Analysis
Detailed physical property analysis of N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide and its derivatives remains scarce in the literature. However, understanding the solubility, melting point, and crystal structure through X-ray crystallography contributes to comprehending how these properties influence the compound's reactivity and stability.
Chemical Properties Analysis
The chemical properties of N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide derivatives are characterized by their reactivity in synthesizing a range of compounds with diverse biological activities. This includes their role in forming compounds with potential as anticancer agents, highlighting the chemical versatility and applicability of the oxazolidinone core structure in medicinal chemistry (A. Kryshchyshyn-Dylevych, 2020).
properties
IUPAC Name |
N-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)methyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-16-13(18)12(19-14(16)20)8-10-6-4-5-7-11(10)15-9(2)17/h4-8H,3H2,1-2H3,(H,15,17)/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCABRXGHTZDUGF-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2NC(=O)C)OC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2NC(=O)C)/OC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.